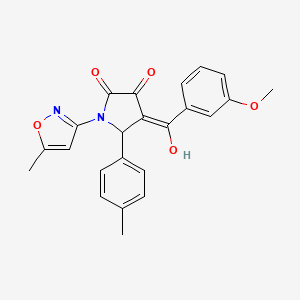

![molecular formula C14H15ClN4O2S B2674228 5-(Anilinocarbonothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride CAS No. 1030285-50-7](/img/structure/B2674228.png)

5-(Anilinocarbonothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of imidazo[4,5-c]pyridine, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . They are of great interest in the field of organic chemistry due to their prevalence in a variety of important molecules, including some pharmaceuticals .

Molecular Structure Analysis

The compound contains an imidazo[4,5-c]pyridine core, which is a bicyclic structure consisting of a pyridine ring fused with an imidazole ring . It also has an anilinocarbonothioyl group attached, which includes an aniline (a derivative of ammonia in which one hydrogen atom is replaced by a phenyl group) and a carbonothioyl group (a carbon double-bonded to a sulfur atom and single-bonded to a hydrogen atom).Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the imidazo[4,5-c]pyridine core could influence its solubility, stability, and reactivity .Scientific Research Applications

Synthesis and Chemical Reactivity

Research has demonstrated the utility of imidazo[4,5-c]pyridine derivatives in the synthesis of complex molecules. For instance, imidazole and pyridine derivatives have been shown to serve as intermediates in nucleoside phosphoramidite chemistry, highlighting their preference for phosphitilating hydroxyl groups over nucleoside amino groups, which is crucial for synthesizing oligonucleotides with unprotected amino groups (Gryaznov & Letsinger, 1992). Additionally, experimental and theoretical studies have explored functionalization reactions of related compounds, offering insights into their chemical behavior and potential for creating novel structures (Yıldırım et al., 2005).

Antimicrobial and Antituberculosis Activity

Several derivatives of imidazo[4,5-c]pyridine have been synthesized and screened for antimicrobial activity. For example, novel synthesis approaches have led to compounds with potential antimicrobial properties, indicating the relevance of these derivatives in developing new antimicrobial agents (El-Mariah et al., 2006). Furthermore, substituted imidazo[1,2-a]pyridine-3-carboxamides have shown moderate to good antituberculosis activity, underscoring the potential of these compounds in tuberculosis treatment (Jadhav et al., 2016).

Photocatalytic and Sensing Applications

Imidazo[4,5-c]pyridine derivatives have also been investigated for their photocatalytic activities and sensing capabilities. Luminescence sensing and photocatalytic studies on coordination polymers based on pyridinephenyl bifunctional ligands have demonstrated their effectiveness in sensing ions and antibiotics, as well as in degrading pollutants (Xue et al., 2021).

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-(phenylcarbamothioyl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S.ClH/c19-13(20)12-6-10-11(16-8-15-10)7-18(12)14(21)17-9-4-2-1-3-5-9;/h1-5,8,12H,6-7H2,(H,15,16)(H,17,21)(H,19,20);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWBFBDWBRLNHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=C1N=CN2)C(=S)NC3=CC=CC=C3)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2674145.png)

![4-(dimethylamino)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2674150.png)

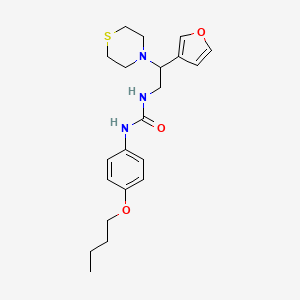

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-furylmethyl)acetamide](/img/structure/B2674152.png)

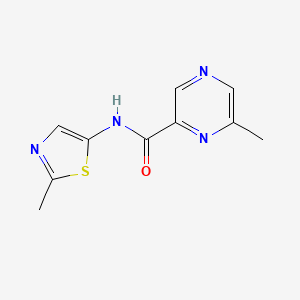

![5-chloro-2-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2674159.png)

![Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride](/img/structure/B2674161.png)

![1-(2-(naphthalen-2-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2674163.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2674167.png)

![2-(o-tolyloxy)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2674168.png)